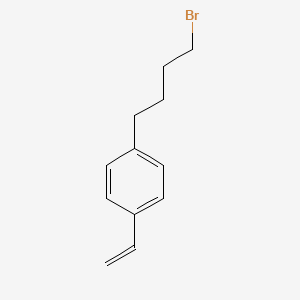

1-(4-Bromo-butyl)-4-vinylbenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromobutyl)-4-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDGLMPOKKXSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455865 | |

| Record name | 1-(4-Bromo-butyl)-4-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41996-97-8 | |

| Record name | 1-(4-Bromo-butyl)-4-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Vinylbenzene Derivatives in Polymer Science and Materials Engineering

Vinylbenzene derivatives, commonly known as styrenic monomers, are of paramount importance in the development of advanced polymers. The vinyl group (CH₂=CH-) is readily polymerizable through various mechanisms, including free radical, anionic, and cationic polymerization, allowing for the creation of a diverse range of polymeric structures. prepchem.comresearchgate.netchemicalbook.com The benzene (B151609) ring provides thermal stability and can be substituted with a vast array of functional groups, which imparts specific properties to the resulting polymers.

Functionalization of the styrene (B11656) molecule is a powerful strategy for designing new polymers with predictable architectures and tailored properties. bldpharm.com This chemical modification can enhance the electronic and optical properties of the resulting materials, leading to applications in optoelectronics and nanotechnology. bldpharm.com For instance, the incorporation of specific functional groups can lead to materials with applications as conductors, biodegradable polymers, and shape-memory polymers. prepchem.com Furthermore, the development of living/controlled polymerization techniques has enabled the synthesis of well-defined block copolymers with complex architectures from functionalized styrenic monomers. researchgate.net The ability to precisely control the polymer structure at the molecular level is a primary driver for the continued interest in novel vinylbenzene derivatives.

Research Context of 1 4 Bromo Butyl 4 Vinylbenzene Within Contemporary Polymer Chemistry

The specific structure of 1-(4-Bromo-butyl)-4-vinylbenzene, featuring both a polymerizable vinyl group and a reactive bromoalkyl chain, places it in a significant position within modern polymer research. This bifunctionality allows for a two-fold synthetic strategy: the vinyl group can be polymerized to form a polystyrene backbone, while the bromo-butyl group serves as a site for post-polymerization modification.

The presence of the vinyl group allows this compound to be polymerized or copolymerized with other monomers, such as isobutylene (B52900), to create random copolymers with tailored properties. mdpi.com The bromo-butyl functional group is a versatile handle for a variety of chemical transformations. For example, it can be used in nucleophilic substitution reactions to attach a wide range of other functional moieties, or it could potentially be used in cross-linking reactions. The reactivity of the carbon-bromine bond is a known feature in compounds like bromobutyl rubber, which undergoes dehydrohalogenation. orientjchem.org This suggests that polymers derived from this compound could be designed to undergo specific chemical changes in response to certain stimuli.

Scope and Objectives of Academic Inquiry on 1 4 Bromo Butyl 4 Vinylbenzene

The academic inquiry into a monomer such as 1-(4-Bromo-butyl)-4-vinylbenzene is driven by several key objectives. A primary goal is the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distributions. This is often achieved through living or controlled polymerization techniques.

A significant area of research would involve the exploration of post-polymerization modification reactions. The bromo-butyl group can be converted to other functionalities, such as azides, which can then be used in "click" chemistry reactions to attach complex molecules, including dyes or biomolecules. researchgate.net This opens up possibilities for creating functional materials for a variety of applications, from drug delivery systems to advanced coatings.

Furthermore, the investigation of the physical and chemical properties of polymers derived from this compound is a critical objective. This includes studying their thermal properties, such as glass transition temperature and thermal stability, as well as their mechanical and solution properties. mdpi.com The ultimate aim of such research is to establish structure-property relationships that can guide the design of new materials with specific, predictable functionalities.

A Comprehensive Examination of the Synthesis of this compound

The synthesis of specifically functionalized vinylbenzene monomers, such as this compound, is a critical area of research in polymer chemistry. This compound, with its reactive vinyl group and a bromo-functionalized alkyl chain, serves as a valuable building block for the creation of advanced polymeric materials with tailored properties. This article delves into the synthetic methodologies for preparing this compound and its analogs, focusing on the strategic introduction of key functional groups and the optimization of reaction pathways.

Chemical Transformations and Post Polymerization Functionalization of 1 4 Bromo Butyl 4 Vinylbenzene Derivatives

Nucleophilic Substitution Reactions on Brominated Polymeric Backbones

The primary alkyl bromide of the bromobutyl group on the polymer backbone is a prime site for nucleophilic substitution reactions. cmu.edu This classic transformation allows for the covalent attachment of a wide range of functional moieties. The efficiency of these reactions depends on factors such as the nucleophile's strength, solvent, temperature, and potential steric hindrance from the polymer chain.

A key and widely used example of nucleophilic substitution on this type of polymer is the reaction with sodium azide (B81097) (NaN₃). ias.ac.inresearchgate.net This reaction effectively converts the pendant bromo groups into azido (B1232118) groups (–N₃), transforming the polymer into a versatile macro-azide. This azido-functionalized polymer is a critical intermediate for subsequent "click" chemistry modifications. ias.ac.inresearchgate.net

Beyond azides, a variety of other nucleophiles can be employed to displace the bromide. For instance, reactions with amines can introduce basic or pH-responsive groups, while thiols can be used in thio-bromo "click" reactions or to attach sulfur-containing functionalities. rsc.org These substitutions provide a powerful toolbox for tailoring the chemical and physical properties of the final polymer.

Table 1: Representative Nucleophilic Substitution Reactions on the Poly(1-(4-bromo-butyl)-4-vinylbenzene) Backbone

| Nucleophile | Reagent Example | Resulting Functional Group | Significance |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor for Azide-Alkyne "Click" Chemistry ias.ac.inresearchgate.net |

| Amine | Ethylamine | Secondary Amine (-NH-Et) | Introduces basicity, potential for quaternization |

| Thiol | Ethanethiol | Thioether (-S-Et) | Precursor for Thio-Bromo "Click" Reactions rsc.org |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | Increases hydrophilicity |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) | Can be hydrolyzed to a carboxylic acid |

"Click" Chemistry Modifications of Polymers Derived from this compound

"Click" chemistry, a class of reactions known for being modular, high-yielding, and tolerant of various functional groups, is an exceptionally powerful tool for post-polymerization modification. sigmaaldrich.comtcichemicals.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring to link two different molecules. sigmaaldrich.comtcichemicals.comsigmaaldrich.com

For polymers derived from this compound, the CuAAC modification is typically a two-step process:

Azidation : The polymer is first treated with an azide source, such as sodium azide, to convert the pendant bromobutyl groups into azidobutyl groups via nucleophilic substitution. ias.ac.inresearchgate.net

Cycloaddition : The resulting azido-functionalized polymer is then reacted with an alkyne-terminated molecule in the presence of a copper(I) catalyst. ias.ac.inrsc.org This allows for the efficient "clicking" of various molecules—including small organic compounds, fluorescent dyes, or even other polymers—onto the polystyrene backbone. sigmaaldrich.comresearchgate.net

This modular approach has been used to synthesize complex architectures like graft copolymers. ias.ac.inresearchgate.net Another relevant "click" reaction is the thio-bromo reaction, which involves the direct and efficient coupling of a thiol with the alkyl bromide on the polymer backbone, offering a more direct route to functionalization without the need for an intermediate azidation step. rsc.org The strain-promoted azide-alkyne cycloaddition (SPAAC) is another variant that has gained traction in polymer chemistry, as it proceeds without a metal catalyst. nih.gov

Table 2: "Click" Chemistry Strategies for Modifying Poly(this compound)

| "Click" Reaction | Precursor Functional Group | Reactant | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N₃) | Terminal Alkyne | High efficiency, forms stable triazole linkage, widely used. sigmaaldrich.comtcichemicals.com |

| Thio-Bromo "Click" Reaction | Bromide (-Br) | Thiol (-SH) | Direct modification of the original polymer, high quantitative yield. rsc.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (-N₃) | Strained Cyclooctyne | Copper-free, useful for biological applications. nih.gov |

Reactivity Studies of the Bromine Moiety in Diverse Chemical Environments

The reactivity of the bromine atom in the poly(this compound) repeat unit is central to its utility as a functional polymer. The bromine is part of a primary alkyl bromide, which is generally more reactive in nucleophilic substitution and atom transfer reactions than aryl or vinyl bromides, but less prone to elimination than tertiary halides.

Its chemical environment within a polymer chain introduces specific considerations. Unlike the benzylic bromines in poly(vinylbenzyl bromide), the bromobutyl group has greater conformational flexibility. However, the polymer backbone can still impose steric hindrance, potentially slowing down reaction rates compared to small-molecule analogues. The stability of the bromine is also a key factor. Bonds between benzylic carbons and halogens are known to be less thermodynamically stable than those on an aromatic ring, which can affect thermal processing. google.com While the bromobutyl group is not benzylic, its stability is still a consideration for high-temperature applications. google.comchemicalbook.com

The choice of solvent is critical, as it must both dissolve the polymer and facilitate the desired reaction. For example, polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitutions and click reactions on polymer backbones. cmu.edu The reactivity is also harnessed in polymerization itself, where the carbon-bromine bond can be homolytically cleaved under specific catalytic conditions to initiate radical polymerization. acs.org

Grafting and Surface Functionalization Strategies

The pendant bromobutyl groups are ideal initiating sites for "grafting from" polymerizations, a powerful technique to create graft copolymers with well-defined side chains. cmu.edu Atom Transfer Radical Polymerization (ATRP) is a particularly effective controlled radical polymerization method for this purpose. cmu.edu

In a typical "grafting from" ATRP process:

The poly(this compound) acts as a polymeric macroinitiator.

In the presence of a transition metal catalyst (typically a copper-ligand complex), the bromine atom is reversibly abstracted, creating a radical on the butyl chain. researchgate.netrsc.org

This radical initiates the polymerization of a second monomer (e.g., acrylates, styrene), growing a new polymer chain from the backbone. researchgate.netrsc.orgscilit.com

This method allows for precise control over the length and density of the grafted chains, leading to the synthesis of well-defined brush or comb-like copolymers. researchgate.netscilit.com

Besides "grafting from," other strategies include:

"Grafting to" : This involves attaching pre-synthesized, end-functionalized polymer chains to the poly(this compound) backbone. cmu.edu Click chemistry is an ideal method for this, where an alkyne-terminated polymer can be "clicked" onto an azido-functionalized backbone. cmu.edu

Surface Functionalization : When poly(this compound) is coated onto a surface, its reactive handles can be used to covalently attach molecules or graft polymer brushes, thereby modifying the surface properties. researchgate.netresearchgate.net For example, hydrophilic polymers can be grafted from the surface to improve biocompatibility or alter wettability. researchgate.net

Table 3: Comparison of Grafting Strategies for Poly(this compound)

| Strategy | Description | Advantages | Common Chemistry |

|---|---|---|---|

| Grafting From | Polymer chains are grown from initiating sites on the backbone. cmu.edu | High graft density, well-defined side chains. researchgate.net | Atom Transfer Radical Polymerization (ATRP). researchgate.netrsc.org |

| Grafting To | Pre-formed polymer chains are attached to the backbone. cmu.edu | Allows for characterization of both backbone and side chains before grafting. | Azide-Alkyne "Click" Chemistry. cmu.edu |

| Grafting Through | A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized. cmu.edu | Simple one-pot synthesis of graft copolymers. | Not directly applicable for modifying a pre-existing backbone. |

Architectural Design and Advanced Polymeric Materials Derived from 1 4 Bromo Butyl 4 Vinylbenzene

Synthesis of Block Copolymers with Controlled Architectures

Block copolymers, composed of chemically distinct polymer chains linked together, are a cornerstone of advanced materials due to their ability to self-assemble into ordered nanostructures. harth-research-group.org The synthesis of block copolymers with precisely controlled architectures is crucial for tailoring their properties for specific applications, such as thermoplastic elastomers and high-performance materials. harth-research-group.orgcmu.edu Various controlled polymerization techniques have been employed to synthesize block copolymers containing 1-(4-bromo-butyl)-4-vinylbenzene, enabling the creation of materials with well-defined segment lengths and low dispersity.

Living anionic polymerization is a powerful method for producing block copolymers with predictable molecular weights and narrow molecular weight distributions. umn.edursc.org This technique involves the sequential addition of different monomers to a living polymer chain, which retains its reactive anionic end-group. umn.edu For instance, block copolymers of styrene (B11656) and isoprene (B109036) have been synthesized using sec-butyllithium (B1581126) as an initiator in cyclohexane. umn.edu Similarly, well-defined poly(4-vinylbenzyl piperidine-b-styrene) block copolymers have been prepared via living anionic polymerization. rsc.org The synthesis of block copolymers incorporating monomers like 4-vinylbenzocyclobutene (4-VBCB) through living anionic polymerization opens pathways to materials with cross-linkable domains. unl.edu

Atom Transfer Radical Polymerization (ATRP) is another robust method for synthesizing well-defined block copolymers. cmu.edu ATRP allows for the controlled polymerization of a wide range of monomers, including acrylates and styrenics. harth-research-group.org For example, an ABC triblock copolymer of poly(tert-butyl acrylate)-b-poly(styrene)-b-poly(methyl acrylate) has been successfully prepared using ATRP. cmu.edu The use of a bromo-terminated macroinitiator allows for the sequential polymerization of different monomers, leading to complex block copolymer architectures. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control over the polymerization of various monomers, making it suitable for the synthesis of complex block copolymers. sigmaaldrich.comsemanticscholar.org RAFT polymerization can be used to create a variety of architectures, including diblock, triblock, and star polymers. sigmaaldrich.com For example, polystyrene-block-poly(vinyl alcohol) (PS-b-PVA) block copolymers have been synthesized using RAFT polymerization of an aromatic organoborane comonomer. rsc.orgrsc.org

Below is a table summarizing various block copolymers synthesized using these controlled polymerization techniques.

| Block Copolymer | Polymerization Method | Initiator/Catalyst | Key Features |

| Poly(styrene-b-isoprene) | Anionic Polymerization | sec-Butyllithium | Well-defined block structure umn.edu |

| Poly(4-vinylbenzyl piperidine-b-styrene) | Anionic Polymerization | sec-Butyllithium | Controlled molecular weights and narrow distributions rsc.org |

| Poly(4-vinylbenzocyclobutene-b-butadiene) | Anionic Polymerization | s-BuLi | Cross-linkable block copolymer unl.edu |

| Poly(tert-butyl acrylate)-b-poly(styrene)-b-poly(methyl acrylate) | ATRP | CuBr/PMDETA | ABC triblock architecture cmu.edu |

| Polystyrene-b-poly(vinyl alcohol) | RAFT Polymerization | CPDT/AIBN | Tailorable block lengths rsc.orgrsc.org |

Formation of Graft Copolymers and Molecular Brushes

Graft copolymers and molecular brushes represent another important class of polymers with unique architectures, characterized by a main polymer backbone with one or more side chains (grafts) attached. These structures can be synthesized using "grafting to," "grafting from," or "grafting through" methodologies. The presence of the reactive bromo-butyl group in poly(this compound) makes it an ideal backbone for creating such complex structures.

In the "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. For example, poly(4-vinylbenzyl-g-β-butyrolactone) graft copolymer has been synthesized via "click" chemistry, where terminal azido (B1232118) poly(4-vinylbenzyl chloride) is reacted with terminal propargyl poly(β-butyrolactone). ias.ac.in This method allows for the precise control over the length and composition of the grafted chains. A similar convergent approach has been used to create biocompatible graft copolymers from bacterial poly(γ-glutamic acid) and poly(lactic acid). upc.edu

The "grafting from" technique involves the initiation of polymerization of a second monomer from active sites along a polymer backbone. The bromo-butyl groups on poly(this compound) can be converted into initiation sites for techniques like ATRP, allowing for the growth of well-defined side chains.

"Grafting through" involves the polymerization of macromonomers, which are polymer chains with a polymerizable group at one end. While not directly utilizing the bromo-butyl functionality for grafting, this method is another important route to graft copolymers.

The table below provides examples of graft copolymers and their synthesis methods.

| Graft Copolymer | Synthesis Method | Key Reactants | Architecture |

| Poly(4-vinylbenzyl-g-β-butyrolactone) | "Grafting to" via Click Chemistry | Poly(4-vinylbenzyl chloride), Sodium Azide (B81097), Propargyl Poly(β-butyrolactone) | Graft Copolymer ias.ac.in |

| Poly(γ-glutamic acid)-g-poly(lactic acid) | "Grafting to" via Click Chemistry | Poly(γ-glutamic acid) propargyl ester, Azido-terminated poly(lactic acid) | Graft Copolymer upc.edu |

| Cellulose-g-poly(butyl acrylate) | Radical Polymerization | Cellulose, Butyl Acrylate | Graft Copolymer ncsu.edu |

Development of Cross-linked Polymeric Networks

Cross-linked polymeric networks are materials in which polymer chains are interconnected by covalent bonds, forming a three-dimensional structure. These networks often exhibit enhanced mechanical properties, thermal stability, and solvent resistance compared to their linear counterparts. The bromo-butyl group of this compound provides a convenient handle for introducing cross-links into the polymer structure.

Cross-linking can be achieved through various chemical reactions involving the bromo-butyl group. For instance, the bromo-butyl groups can undergo nucleophilic substitution reactions with multifunctional cross-linking agents. This post-polymerization modification allows for the formation of a network structure after the initial polymer has been synthesized and processed.

Another approach involves the copolymerization of this compound with a divinyl monomer, which acts as a cross-linker during the polymerization process itself. For example, radical copolymerization of a modified imidazolidinone with divinylbenzene (B73037) can create a monolithic organocatalyst. mdpi.com

Furthermore, the bromo-butyl group can be transformed into other reactive functionalities that can then participate in cross-linking reactions. For example, it can be converted to an azide group, which can then undergo "click" chemistry reactions to form a cross-linked network.

The thermal cross-linking of polymers containing benzocyclobutene (BCB) groups is another important method. Copolymers of isobutylene (B52900) and 4-vinylbenzocyclobutene can be cross-linked by heating, which improves their thermal and mechanical properties. mdpi.com This process avoids the need for additional vulcanizing agents. mdpi.com

The table below details different approaches to forming cross-linked networks.

| Cross-linking Strategy | Monomers/Polymers Involved | Cross-linking Chemistry | Resulting Network Properties |

| Post-polymerization Modification | Poly(this compound), Multifunctional nucleophile | Nucleophilic Substitution | Enhanced mechanical and thermal stability |

| Copolymerization with Divinyl Monomer | Imidazolidinone monomer, Divinylbenzene | Radical Copolymerization | Monolithic, porous network mdpi.com |

| Thermal Cross-linking | Poly(isobutylene-co-4-vinylbenzocyclobutene) | Ring-opening of benzocyclobutene | Improved thermal and mechanical properties mdpi.com |

Integration into Hybrid Organic-Inorganic Nanomaterials

Hybrid organic-inorganic nanomaterials combine the properties of both organic polymers and inorganic materials at the nanoscale, leading to synergistic effects and novel functionalities. nih.govmdpi.com The this compound monomer and its corresponding polymer can be effectively integrated into such hybrid systems, serving as a linker or a matrix for inorganic components. rsc.org

One common approach involves the surface functionalization of inorganic nanoparticles with polymers derived from this compound. The bromo-butyl group can be used to covalently attach the polymer to the surface of nanoparticles such as silica (B1680970) or gold. For instance, trialkoxyvinylsilanes are used to modify surfaces and form organic-inorganic hybrid materials. researchgate.net This can be achieved through reactions with surface hydroxyl groups on silica or thiol groups on gold nanoparticles. This surface modification can improve the dispersion of the nanoparticles in a polymer matrix and enhance the interfacial adhesion between the two components.

For example, polymer/silica hybrid latexes can be synthesized via RAFT-mediated emulsion polymerization, where the morphology of the resulting particles can be controlled. researchgate.net Similarly, in situ emulsion polymerization in the presence of silica nanoparticles can lead to the formation of core-shell or raspberry-like composite particles. mdpi.comekb.eg

Gold nanoparticles functionalized with specific ligands can act as contrast agents for medical imaging. nih.gov The functionalization of gold nanoparticles with peptides can enhance their targeting capabilities for applications like boron neutron capture therapy. nih.gov Furthermore, functionalized gold nanoparticles have been developed for the fluorescent sensing of metal ions. researchgate.net

The table below summarizes the integration of this compound-based polymers into hybrid nanomaterials.

| Hybrid Nanomaterial | Inorganic Component | Organic Component/Functionalization | Synthesis Method | Application |

| Polymer/Silica Hybrid Latexes | Silica Nanoparticles | Poly(methyl methacrylate-co-butyl acrylate) | In situ Emulsion Polymerization | Coatings ekb.eg |

| Silica-Armored Composite Particles | Silica Nanoparticles | Macro-RAFT agents | RAFT-mediated Emulsion Polymerization | Nanocomposite films researchgate.net |

| Functionalized Gold Nanoparticles | Gold Nanoparticles | Gd(III) chelates and fluorinated ligands | Ligand Exchange | MRI Contrast Agents nih.gov |

| Peptide-Functionalized Gold Nanoparticles | Gold Nanoparticles | cRGD peptides and BSH | Self-assembly | Boron Neutron Capture Therapy nih.gov |

| Fluorescent Sensing Gold Nanoparticles | Gold Nanoparticles | Benzoyl pyrazolone | Capping agent synthesis | Al3+ ion detection researchgate.net |

Advanced Applications of 1 4 Bromo Butyl 4 Vinylbenzene Derived Polymers

Ion Exchange Resins and Adsorbent Materials

The functionalization of polymers derived from 1-(4-bromo-butyl)-4-vinylbenzene is a key strategy in creating high-capacity ion exchange resins and selective adsorbent materials. The bromo-butyl group serves as a reactive handle to introduce charged functionalities, which are essential for ion exchange processes.

A common approach involves the copolymerization of a vinylbenzyl monomer, such as (4-vinylbenzyl) trimethylammonium chloride, with a crosslinking agent like N,N'-methylene-bis-acrylamide. researchgate.net This process results in a robust, three-dimensional polymer network. The resulting resins, such as poly(4-vinylbenzyl)trimethylammonium chloride) (P(ClVBTA)), have demonstrated significant potential for the removal of heavy metal ions from aqueous solutions. researchgate.net For instance, these resins have been evaluated for their ability to remove vanadium(V) and molybdenum(VI), showcasing their utility in treating industrial wastewater. researchgate.net The performance of these synthetic resins is often compared to commercial standards like Amberlite IRA-402 to benchmark their efficiency. researchgate.net

The fundamental principle of these materials lies in their structure as an insoluble polymeric matrix, typically in the form of small beads, which contains charged ionic functional groups. wikipedia.org For anion exchange resins, quaternary ammonium (B1175870) groups are commonly introduced. wikipedia.org These positively charged sites can effectively bind and exchange anions from a surrounding solution. The crosslinked nature of the polymer, often achieved with divinylbenzene (B73037), provides mechanical and chemical stability to the resin beads, although it can influence the ion-exchange capacity and kinetics. wikipedia.org

The synthesis of these resins can be precisely controlled. For example, using vinylbenzyl chloride as a monomer instead of post-chloromethylation of a pre-formed polystyrene-divinylbenzene copolymer allows for exact control over the density of the ion-exchange groups. researchgate.net Subsequent amination with reagents like ethanolic trimethylamine (B31210) yields the final anion exchange resin with a high degree of functionalization. researchgate.net

The effectiveness of these adsorbent materials is not limited to inorganic ions. Modified polymeric sorbents based on poly(4-vinylbenzylchloride/ethylene glycol dimethacrylate) have been synthesized for the enrichment of organic micropollutants, such as pharmaceuticals and endocrine-disrupting compounds, from water samples. nih.gov By functionalizing the polymer with different nucleophiles like triethylamine (B128534) or imidazole, mixed-mode sorbents with varying selectivities can be created. nih.gov

Table 1: Performance of P(ClVBTA) Resin for Metal Ion Removal

| Parameter | Vanadium(V) | Molybdenum(VI) |

|---|---|---|

| Adsorption Isotherm Model | Langmuir & Freundlich | Langmuir & Freundlich |

| Kinetic Model | Pseudo-second-order | Pseudo-second-order |

| Thermodynamic Feasibility | Spontaneous & Endothermic | Spontaneous & Endothermic |

Data sourced from studies on the removal properties of poly(4-vinylbenzyl)trimethylammonium chloride) resin. researchgate.net

Stimuli-Responsive Polymeric Systems

Stimuli-responsive, or "smart," polymers are materials that undergo significant, reversible changes in their physical or chemical properties in response to small external triggers. Polymers derived from vinylbenzyl monomers, closely related to this compound, are excellent candidates for creating such systems, particularly those sensitive to temperature (thermoresponsive) and pH. researchgate.net

Thermoresponsive behavior is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). researchgate.net For example, poly[N-(4-vinylbenzyl)-N,N-dialkylamine] and its copolymers have been shown to exhibit both LCST and UCST behavior in alcohol-water mixtures. researchgate.net The specific transition temperature can be tuned by altering the polymer's molecular weight, concentration, and the solvent composition. researchgate.net Diblock copolymers of this family can form micelles where the core and corona blocks undergo phase transitions at different temperatures, leading to multi-stage responsive behavior. researchgate.net Another class of related polymers, poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides, demonstrates thermoresponsive properties in the presence of various salts, with the type of transition (LCST vs. UCST) depending on the length of the alkyl chains on the ammonium group. rsc.org

The introduction of ionizable groups into the polymer structure imparts pH-responsiveness. bohrium.com These polymers contain acidic or basic moieties that can accept or donate protons as the environmental pH changes. This protonation or deprotonation alters the polymer's charge density, leading to conformational changes, such as swelling or collapsing of the polymer chains. This principle is widely used in drug delivery systems, where a change in pH can trigger the release of an encapsulated therapeutic agent. rsc.org For instance, polymeric micelles with a core that becomes hydrophilic in the acidic environment of a tumor can dissociate and release their drug payload. universityofgalway.ienih.gov The synthesis of such polymers often involves controlled polymerization techniques to create well-defined architectures like block copolymers, which can self-assemble into nanoparticles or micelles. bohrium.comuniversityofgalway.ie

Table 2: Examples of Stimuli-Responsive Vinylbenzyl-Derived Polymers

| Polymer System | Stimulus | Response | Potential Application |

|---|---|---|---|

| Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] researchgate.net | Temperature | Phase transition (LCST/UCST) | Smart surfaces, sensors |

| Poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides rsc.org | Temperature (in salt solution) | Phase transition (LCST/UCST) | Tunable hydrogels |

| PEG-Poly(β-amino ester) block copolymers nih.gov | pH | Micelle dissociation, drug release | Targeted cancer therapy |

Polymer-Supported Catalysis and Catalytic Supports

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, as it facilitates catalyst separation from the reaction products, enabling its reuse and minimizing contamination of the final product. Polymers derived from this compound and related vinyl monomers are excellent candidates for creating these catalytic supports due to their chemical stability and the ease with which they can be functionalized.

The polymer backbone, often a robust polystyrene-divinylbenzene matrix, provides a stable anchor for the catalytic species. researchgate.net The reactive sites on the polymer, originating from the monomer, can be used to covalently attach a wide range of catalysts, from simple organic molecules to complex metal centers. For example, poly(p-xylylene) nanotubes functionalized with ethinyl groups can be used to immobilize a TEMPO derivative or a copper-bipyridine complex via click chemistry. rsc.org These supported catalysts have shown high activity and recyclability in oxidation reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, respectively. rsc.org The TEMPO-functionalized nanotubes, for instance, could be reused up to 20 times without a significant loss of catalytic activity. rsc.org

Polymer-supported imidazolidinone catalysts have been developed for asymmetric organic reactions. mdpi.com In these systems, the chiral catalyst is linked to a polystyrene support, allowing for stereoselective reactions while enabling easy recovery of the expensive chiral catalyst. mdpi.com The point of attachment to the polymer can influence the catalyst's performance. mdpi.com

Furthermore, poly(ionic liquid)s, which can be synthesized from vinyl-functionalized precursors, have emerged as a novel class of catalytic supports. mdpi.com These materials can act as catalysts themselves or as supports for other catalytic species, and they are particularly useful in reactions like Knoevenagel and benzoin (B196080) condensations. mdpi.com

The versatility of these polymeric supports allows for the creation of bifunctional catalysts as well. For example, ureas and thioureas have been immobilized on sulfonylpolystyrene to create recoverable organocatalysts for aza-Henry reactions. mdpi.com This approach combines the catalytic activity of the functional group with the practical advantages of a solid support.

Table 3: Recyclability of Polymer-Supported Catalysts

| Catalytic System | Reaction Type | Number of Cycles | Reference |

|---|---|---|---|

| TEMPO on Poly(p-xylylene) nanotubes | Benzyl (B1604629) alcohol oxidation | 20 | rsc.org |

| Cu(I) on Poly(p-xylylene) nanotubes | Cu-catalyzed azide-alkyne cycloaddition | 18 | rsc.org |

| Lipase on Fe3O4-poly(GMA-co-MAA) | Biodiesel production | 5 (with 79.4% retained yield) | mdpi.com |

This table provides examples of the enhanced recyclability offered by immobilizing catalysts on polymeric supports.

Functional Polymers in Biomedical Research

The adaptability of polymers derived from this compound and its analogs allows for the creation of sophisticated materials for various biomedical applications, excluding clinical use in humans. These applications primarily leverage the ability to precisely control the polymer's chemical and physical properties to interact with biological systems in a specific manner.

A major area of research is in the development of advanced drug delivery systems. universityofgalway.ie For example, pH-responsive polymers can be designed to encapsulate therapeutic agents and release them preferentially in the acidic microenvironment of tumors or within specific cellular compartments like lysosomes. bohrium.comnih.gov Amphiphilic block copolymers can self-assemble into micelles or nanoparticles that carry hydrophobic drugs through the aqueous environment of the bloodstream. universityofgalway.ie A copolymer of polyethylene (B3416737) glycol (PEG) and a poly(β-amino ester) (PBAE) can form micelles that are stable at physiological pH but quickly dissociate at the lower pH found in tumor tissues, triggering the release of the anticancer drug. nih.gov

Biocompatibility and antifouling properties are crucial for any material intended for biomedical use. Polymers can be designed to resist non-specific protein adsorption and cell adhesion, which is a common cause of device failure and adverse biological responses. Polyurethanes modified with tethered antimicrobial peptides (AMPs) via click chemistry have been shown to be both biocompatible and effective at preventing bacterial colonization. diva-portal.org These materials have passed standardized biocompatibility tests, showing no toxicity against mouse fibroblasts or reconstructed human epidermis. diva-portal.org

Furthermore, these polymers can be used to create scaffolds for tissue engineering or as functional surfaces for biosensors. The ability to tailor surface chemistry allows for the controlled interaction with specific proteins or cells, guiding tissue growth or enabling the detection of specific biomarkers. The synthesis of polymers with dynamic covalent bonds, such as imine bonds, allows for the creation of materials that can degrade under specific physiological conditions, which is advantageous for temporary implants or controlled release applications. rsc.org

Materials for Separation Technologies

Polymers derived from this compound and related monomers are instrumental in the fabrication of advanced materials for separation technologies, including specialized membranes and chromatography media. The ability to introduce specific functional groups allows for the creation of materials with tailored selectivity for separating complex mixtures.

In membrane technology, these polymers are used to create isoporous membranes with well-defined pore structures. For example, triblock terpolymers such as polystyrene-b-poly(4-vinylpyridine)-b-poly(solketal methacrylate) (PS-b-P4VP-b-PSMA) can self-assemble into ordered structures. mdpi.com When cast into a film and subjected to a phase inversion process, they form membranes with hexagonally packed cylindrical pores. mdpi.com The chemical nature of the pore walls can be further modified. For instance, the PSMA block can be hydrolyzed to the more hydrophilic poly(glyceryl methacrylate) (PGMA), altering the membrane's surface properties and its interaction with solutes. mdpi.com These membranes are used in ultrafiltration to separate macromolecules like proteins. Their performance is affected by factors such as protein adsorption, which can be controlled by modifying the pore chemistry. mdpi.com

Molecularly imprinted polymers (MIPs) represent another sophisticated application in separation science. In this technique, a polymer is synthesized in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to the template. This creates a material with high selectivity for the target molecule. For example, enantioselective polymer membranes have been prepared by photo-copolymerizing 4-vinylpyridine (B31050) onto a polypropylene (B1209903) support in the presence of (S)-naproxen as a template. nih.gov These imprinted membranes showed selective transport of the (S)-enantiomer, demonstrating their potential for chiral separations. nih.gov

In chromatography and solid-phase extraction, functionalized polymers act as the stationary phase. Sorbents based on poly(4-vinylbenzylchloride/ethylene glycol dimethacrylate) can be modified with various functional groups to create mixed-mode phases capable of enriching specific analytes, such as pharmaceuticals, from environmental water samples. nih.gov The choice of the functional group (e.g., imidazole, piperidine) dictates the interaction mechanism and the selectivity of the sorbent. nih.gov

Table 4: Applications in Separation Technologies

| Technology | Polymer System | Application | Key Feature |

|---|---|---|---|

| Ultrafiltration Membrane | PS-b-P4VP-b-PSMA Triblock Terpolymer mdpi.com | Protein separation | Isoporous structure with modifiable pore chemistry |

| Enantioselective Membrane | Molecularly Imprinted Poly(4-vinylpyridine) nih.gov | Chiral separation of Naproxen | Selective transport of the (S)-enantiomer |

| Solid-Phase Extraction | Modified Poly(4-vinylbenzylchloride) Sorbent nih.gov | Enrichment of pharmaceuticals | Tunable selectivity based on functional group |

| Diffusion Dialysis | Quaternized Diaminobutane/Poly(vinyl alcohol) Membrane mdpi.com | Acid recovery | High dialysis coefficient and separation factor |

Characterization Methodologies in Research on 1 4 Bromo Butyl 4 Vinylbenzene

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in verifying the structural integrity of "1-(4-Bromo-butyl)-4-vinylbenzene." Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "this compound," both ¹H NMR and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the vinyl, aromatic, and butyl chain protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Vinyl Protons (CH=CH₂) | 5.20 - 5.80 and 6.60 - 6.80 | dd, dd, dd | 3H |

| Aromatic Protons (C₆H₄) | 7.10 - 7.40 | m | 4H |

| Methylene Protons (Ar-CH₂) | 2.60 - 2.80 | t | 2H |

| Methylene Protons (-CH₂-CH₂-CH₂-Br) | 1.70 - 2.00 | m | 4H |

| Methylene Protons (-CH₂-Br) | 3.40 - 3.60 | t | 2H |

This is an interactive data table. Click on the headers to sort.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Vinyl Carbons (CH=C H₂) | ~114 |

| Vinyl Carbons (C H=CH₂) | ~136 |

| Aromatic Carbons (C-H) | 126 - 130 |

| Aromatic Carbons (C-C) | 137 - 142 |

| Methylene Carbon (Ar-C H₂) | ~35 |

| Methylene Carbons (-C H₂-C H₂-) | 30 - 33 |

| Methylene Carbon (-C H₂-Br) | ~33 |

This is an interactive data table. Click on the headers to sort.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in "this compound" by measuring the absorption of infrared radiation. The spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (Vinyl) | Stretching | 3080 - 3010 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Alkyl) | Stretching | 2950 - 2850 |

| C=C (Vinyl) | Stretching | 1630 - 1600 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-H (Vinyl) | Out-of-plane Bending | 990 and 910 |

| C-Br (Alkyl) | Stretching | 650 - 550 |

This is an interactive data table. Click on the headers to sort. The presence of these characteristic peaks in an FTIR spectrum helps to confirm the successful synthesis of the target compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The vinylbenzene portion of the molecule contains a conjugated π-system, which is expected to absorb UV radiation. In a suitable solvent like hexane (B92381) or ethanol, the UV-Vis spectrum of "this compound" would likely show a maximum absorption wavelength (λ_max) characteristic of a substituted styrene (B11656). This is typically observed in the range of 240-260 nm.

Chromatographic Techniques for Molecular Weight and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity and, in the case of polymers, the molecular weight distribution of materials derived from "this compound."

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC) is a size-exclusion chromatographic technique used to determine the molecular weight distribution of polymers. Since "this compound" is a monomer, GPC is primarily used to analyze the polymers synthesized from it. The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For instance, polymers of this monomer would be analyzed in a suitable solvent like tetrahydrofuran (B95107) (THF) using a series of columns packed with porous gels that separate the polymer chains based on their hydrodynamic volume. lcms.cz

Mass Spectrometry for Molecular Identification

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and can provide information about the structure of a compound through its fragmentation pattern. For "this compound," with a molecular formula of C₁₂H₁₅Br, the expected molecular weight is approximately 238.04 g/mol (for the ⁷⁹Br isotope) and 240.04 g/mol (for the ⁸¹Br isotope), due to the natural isotopic abundance of bromine. guidechem.com

The mass spectrum would show a characteristic molecular ion peak cluster (M⁺ and M⁺+2) with nearly equal intensities.

| Ion | Description | Expected m/z |

| [C₁₂H₁₅⁷⁹Br]⁺ | Molecular ion with ⁷⁹Br | ~238 |

| [C₁₂H₁₅⁸¹Br]⁺ | Molecular ion with ⁸¹Br | ~240 |

| [C₁₂H₁₅]⁺ | Loss of Bromine | ~159 |

| [C₈H₇]⁺ | Tropylium ion from benzyl (B1604629) cleavage | ~91 |

This is an interactive data table. Click on the headers to sort. The fragmentation pattern can further corroborate the proposed structure, with key fragments corresponding to the loss of the bromine atom and cleavage of the butyl chain.

Microscopic Techniques for Morphological Analysis

The morphological analysis of polymers derived from this compound is crucial for understanding their structure-property relationships. Microscopic techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are instrumental in visualizing the surface topography, internal structure, and phase distribution of these materials at the micro- and nanoscale. While direct studies on polymers of this compound are not extensively documented in publicly available literature, the characterization of analogous functionalized polystyrene and vinylbenzene-based polymers provides a clear framework for the application of these techniques.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for examining the surface morphology of materials. In the context of polymers analogous to those derived from this compound, such as functionalized polystyrene microspheres and porous polymer monoliths, SEM provides valuable insights into particle size, shape, and surface texture.

For instance, in studies involving functionalized magnetic polystyrene microspheres, SEM analysis has been used to confirm their spherical shape and determine their size distribution. mdpi.com Similarly, the morphology of poly(4-vinylbenzyl chloride-co-divinyl benzene)-based polyHIPE materials has been investigated using SEM to understand their porous structure. researchgate.net The technique allows for the direct observation of the interconnected cellular topology typical of such materials.

In a study on hollow poly(styrene-divinylbenzene) microspheres, SEM was employed to characterize the morphology of the samples at each stage of fabrication, from the initial silica (B1680970) templates to the final hollow polymer particles. researchgate.net

Table 1: SEM-Based Morphological Data of Analogous Vinylbenzene Polymers

| Material | Observed Feature | Finding |

| Functionalized Magnetic Polystyrene Microspheres | Sphericity and Particle Size | Favorable sphericity with a particle size range of 1 µm to 10 µm. mdpi.com |

| Poly(4-vinylbenzyl chloride-co-divinyl benzene) PolyHIPE | Porosity and Morphology | Revealed the influence of porogenic solvents on the material's morphology and porosity. researchgate.net |

| Hollow Poly(styrene-divinylbenzene) Microspheres | Particle Morphology | Confirmed the successful fabrication of hollow microspheres after chemical etching of silica cores. researchgate.net |

| Carboxyl-Functionalized Polystyrene Microspheres | Particle Size and Distribution | Showed an average diameter of 1.38 µm with a coefficient of variation of 8.1% for core-shell particles. researchgate.net |

Transmission Electron Microscopy (TEM)

TEM offers higher resolution than SEM and is used to investigate the internal structure of materials. For polymer systems, TEM can reveal details about the dispersion of nanoparticles within a polymer matrix, the core-shell structure of composite particles, and the phase morphology of polymer blends.

In the characterization of functionalized magnetic polystyrene microspheres, TEM has been utilized to visualize the core-shell structure, confirming the encapsulation of Fe₃O₄ nanoparticles within the polystyrene shell. mdpi.com Furthermore, in the study of hollow poly(styrene-divinylbenzene) microspheres, TEM analysis provided definitive evidence of the hollow interior after the removal of the silica template. researchgate.net

Table 2: TEM-Based Morphological Findings for Analogous Polymer Systems

| Material | Observed Feature | Finding |

| Functionalized Magnetic Polystyrene Microspheres | Internal Structure | Confirmed the core-shell structure with Fe₃O₄ nanoparticles as the core and polystyrene as the shell. mdpi.com |

| Hollow Poly(styrene-divinylbenzene) Microspheres | Hollow Core Confirmation | Verified the hollow structure of the microspheres after the template-based synthesis. researchgate.net |

| Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers | Self-Assembly | TEM images showed the self-assembly of inter-polymer complexes into spherical structures. researchgate.net |

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information and also map variations in surface properties such as adhesion and viscoelasticity (phase imaging). nanomagnetics-inst.com For polymers, AFM is particularly useful for characterizing thin films, polymer blends, and the lamellar structure of semicrystalline polymers without the need for conductive coating, which can sometimes alter the surface texture. nanomagnetics-inst.comresearchgate.net

Phase imaging with AFM is especially effective for distinguishing different components in polymer blends and composites. nanomagnetics-inst.commdpi.comresearchgate.net For example, in a polystyrene/styrene-butadiene-styrene block-copolymer blend, while the topography image shows multiple regions, the phase image clearly distinguishes between the different polymer phases. researchgate.net This capability would be highly relevant for analyzing the morphology of copolymers of this compound with other monomers.

AFM can also be used to assess surface roughness. For instance, the surface of membranes made from functionalized polymers can be analyzed to quantify their roughness, which is a critical parameter in applications such as filtration and biocompatible coatings. researchgate.net

Table 3: AFM-Based Characterization of Analogous Polymer Surfaces

| Material System | Analysis Mode | Information Obtained |

| Polymer Blends (e.g., PS/SBS) | Phase Imaging | Qualitative differentiation between different polymer phases on the surface. researchgate.net |

| Polymer Films | Topography | High-resolution, three-dimensional surface topography. nanomagnetics-inst.com |

| Polymer Composites | Nanoindentation | Measurement of mechanical properties, such as stiffness, of nanoscale domains. nanomagnetics-inst.com |

| Semicrystalline Polymers | Topography and Phase Imaging | Visualization of fine lamellar morphology, sometimes after etching. researchgate.net |

Theoretical and Computational Investigations of 1 4 Bromo Butyl 4 Vinylbenzene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods elucidate the electronic structure, which in turn dictates the molecule's reactivity. For 1-(4-bromo-butyl)-4-vinylbenzene, these calculations can reveal critical information about its suitability as a monomer.

The electronic landscape of this compound is characterized by the interplay of the vinyl group and the bromo-butyl group attached to the benzene (B151609) ring. The vinyl group, being a π-system, is the primary site for polymerization. Quantum chemical calculations, such as Density Functional Theory (DFT), can precisely map the electron density distribution across the molecule. The vinyl group's reactivity is influenced by the electron-donating or -withdrawing nature of the bromo-butyl substituent. The butyl chain is generally considered electron-donating, which can affect the electron density of the vinyl group and its susceptibility to radical attack.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the most reactive sites within the molecule. For this compound, the HOMO is expected to be localized on the vinylbenzene moiety, while the LUMO will also be centered there, indicating that polymerization will likely proceed via the vinyl group.

Another significant aspect that can be investigated is the strength of the carbon-bromine (C-Br) bond in the bromo-butyl group. This is particularly relevant for atom transfer radical polymerization (ATRP), where this bond can be homolytically cleaved to initiate polymerization. Calculations can predict the bond dissociation energy (BDE) of the C-Br bond, providing a quantitative measure of its lability and the feasibility of using this functional group as an initiator.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -6.5 eV | Influences susceptibility to electrophilic attack |

| LUMO Energy | ~ -0.5 eV | Influences susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicator of kinetic stability and reactivity |

| Mulliken Charge on Vinyl Group Carbons | α-carbon: ~ -0.25 e, β-carbon: ~ -0.15 e | Indicates sites for radical addition |

| C-Br Bond Dissociation Energy | ~ 70 kcal/mol | Determines the ease of initiation in ATRP |

Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Actual values would require specific calculations.

Molecular Dynamics Simulations for Polymer Conformation and Interactions

Once this compound is polymerized, the resulting polymer, poly(this compound), will have a unique set of properties determined by its chain conformation and intermolecular interactions. Molecular dynamics (MD) simulations are a powerful tool to explore these aspects at an atomistic level. csic.es

MD simulations model the movement of atoms and molecules over time based on a given force field, which describes the potential energy of the system. youtube.com By simulating a collection of polymer chains, one can gain insights into the polymer's morphology in the amorphous state, which is typical for vinyl polymers.

MD simulations can be used to calculate several important structural and dynamic properties:

Radius of Gyration (Rg): This parameter provides a measure of the size and shape of a single polymer chain.

Radial Distribution Functions (RDFs): RDFs describe the probability of finding an atom at a certain distance from another atom, revealing details about the local packing and intermolecular interactions.

Mean Squared Displacement (MSD): By tracking the movement of atoms over time, the MSD can be used to calculate the diffusion coefficient and understand the dynamics of the polymer chains.

The presence of the bromo-butyl group is expected to increase the glass transition temperature (Tg) of the polymer compared to polystyrene due to the increased steric hindrance and potential for intermolecular interactions. MD simulations can be used to estimate Tg by observing changes in properties like density or mobility as a function of temperature.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Poly(this compound)

| Parameter | Example Value/Choice | Purpose |

| Force Field | OPLS-AA, COMPASS | Describes the potential energy of the system |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure |

| Temperature | 298 K (Room Temperature) and higher | To study temperature-dependent properties and Tg |

| Simulation Time | 100 ns - 1 µs | To allow for sufficient sampling of conformational space |

| Number of Chains | 10-20 chains of 50-100 monomer units | To create a representative bulk amorphous system |

Computational Modeling of Polymerization Processes

The polymerization of this compound can be modeled computationally to predict the kinetics of the reaction and the properties of the resulting polymer, such as molecular weight and molecular weight distribution (polydispersity). Given the presence of a vinyl group and a bromo-butyl group, this monomer is an excellent candidate for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu

In an ATRP process, the bromo-butyl group can act as the initiator. The C-Br bond is reversibly activated and deactivated by a transition metal catalyst, typically a copper complex. cmu.edu This allows for the controlled growth of polymer chains, leading to polymers with well-defined architectures and low polydispersity. researchgate.netscielo.br

Kinetic modeling of the ATRP of this compound would involve solving a set of differential equations that describe the concentrations of the various species involved in the reaction: monomer, initiator, growing polymer chains (radicals), dormant polymer chains, and the catalyst in its different oxidation states. scielo.brscispace.com

The key steps in the ATRP mechanism that would be modeled include:

Initiation: The activation of the this compound initiator by the catalyst to form a radical.

Propagation: The addition of monomer units to the growing radical chain.

Deactivation: The reaction of the growing radical with the deactivated catalyst to reform the dormant species.

Termination: The irreversible combination or disproportionation of two growing radicals.

By simulating this kinetic model, one can predict how the monomer conversion, number-average molecular weight (Mn), and polydispersity index (PDI) evolve over time. These simulations can be used to optimize reaction conditions, such as the ratio of monomer to initiator and the concentration of the catalyst, to achieve a desired polymer product.

Table 3: Key Reactions and Parameters in a Kinetic Model for the ATRP of this compound

| Reaction | Description | Rate Constant |

| Initiation | R-Br + Cu(I) → R• + Cu(II)-Br | k_act |

| Propagation | R-(M)n• + M → R-(M)(n+1)• | k_p |

| Deactivation | R-(M)_n• + Cu(II)-Br → R-(M)_n-Br + Cu(I) | k_deact |

| Termination | R-(M)_n• + R-(M)_m• → Dead Polymer | k_t |

R-Br represents the this compound initiator, M is the monomer, and Cu(I)/Cu(II) are the catalyst states.

Predictive Simulations for Material Performance

Ultimately, the goal of polymer science is to create materials with specific performance characteristics. Computational simulations can play a crucial role in predicting the macroscopic properties of poly(this compound) based on its molecular structure. unipr.it

By combining the insights from quantum chemical calculations and molecular dynamics simulations, one can establish structure-property relationships. For instance, the cohesive energy density, which can be calculated from MD simulations, is related to the polymer's solubility and mechanical properties.

Predictive simulations can be used to estimate a range of material properties:

Mechanical Properties: By subjecting the simulated polymer to virtual mechanical tests (e.g., uniaxial tension), one can calculate properties like Young's modulus, tensile strength, and elongation at break. The presence of the bromo-butyl side chains is expected to influence the mechanical response, potentially making the polymer more ductile than polystyrene.

Thermal Properties: As mentioned earlier, the glass transition temperature (Tg) can be predicted from MD simulations. Other thermal properties, such as the coefficient of thermal expansion, can also be estimated.

Barrier Properties: The ability of the polymer to resist the permeation of small molecules, such as gases, is important for packaging applications. MD simulations can be used to calculate the diffusion coefficients of small molecules within the polymer matrix, providing an estimate of its barrier properties. The increased packing density due to the side chains might lead to improved barrier performance.

Table 4: Predicted Relationships between Molecular Features and Material Performance of Poly(this compound)

| Molecular Feature | Predicted Impact on Material Performance |

| Flexible bromo-butyl side chain | Increased ductility, lower modulus compared to a rigid side chain |

| Polar C-Br bond | Increased intermolecular interactions, higher Tg, potentially improved solvent resistance |

| Increased free volume due to bulky side group | Potentially lower barrier properties unless counteracted by strong intermolecular forces |

| Presence of bromine atoms | Inherent flame retardant properties |

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 1-(4-bromo-butyl)-4-vinylbenzene is pivotal for its application in materials science. Current research is geared towards developing more efficient, scalable, and sustainable synthetic pathways.

Established and Investigated Synthetic Pathways:

A primary route to obtaining this compound involves the Grignard reaction. This method utilizes the reaction of a Grignard reagent, such as (4-Vinylphenyl)chloromagnesium, with an excess of a dihaloalkane, like 1,4-dibromobutane. guidechem.com The nucleophilic carbon of the Grignard reagent displaces one of the bromine atoms on the butane (B89635) chain, yielding the desired product. An analogous reaction involves the synthesis of (4-bromobutyl)benzene from 4-phenylbutanol using phosphorus tribromide, which could be adapted for the vinyl-substituted analogue. prepchem.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| (4-Vinylphenyl)chloromagnesium | 1,4-Dibromobutane | This compound | Grignard Reaction |

| 4-Phenylbutanol | Phosphorus tribromide | (4-Bromobutyl)benzene | Nucleophilic Substitution |

This interactive table summarizes key synthetic reactions for this compound and related structures.

Advanced Polymer Architectures with Tailored Functionalities

The dual functionality of this compound makes it an ideal monomer for constructing complex and well-defined polymer architectures through controlled radical polymerization (CRP) techniques.

Controlled Radical Polymerization (CRP) Applications:

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights and low polydispersity. cmu.educmu.edu The bromo-butyl group on this compound can serve as an initiating site for ATRP, while the vinyl group allows it to be incorporated into a polymer chain. researchgate.netmdpi.com This enables the synthesis of various advanced architectures:

Block Copolymers: By polymerizing this compound and then using the resulting polymer (which has pendant bromo-butyl groups) as a macroinitiator, a second monomer can be polymerized to form block copolymers. researchgate.net

Graft and Brush Polymers: The bromo-butyl groups can be used to initiate polymerization from a surface or a polymer backbone, creating high-density polymer brushes. dissertation.comnih.govrsc.org This "grafting-from" approach allows for precise control over the properties of modified surfaces. researchgate.net

Hyperbranched and Star Polymers: The molecule can be used in self-condensing vinyl polymerization (SCVP) to create highly branched structures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another CRP method that can be used with vinyl monomers like this compound to produce polymers with complex architectures and reactive end-groups. researchgate.net

| Polymerization Technique | Key Feature of Monomer | Resulting Architecture | Potential Functionality |

| ATRP | Bromo-butyl group as initiator | Block Copolymers, Polymer Brushes | Tailored solubility, Self-assembly |

| RAFT | Vinyl group polymerization | End-functionalized Polymers | Post-polymerization modification |

| "Grafting-from" ATRP | Bromo-functionalized surfaces | Surface-grafted Polymers | Modified surface properties |

This interactive table details the use of this compound in creating advanced polymer structures.

Multi-Stimuli Responsive Systems

"Smart" polymers that respond to external stimuli such as pH, temperature, or light are at the forefront of materials research. researchgate.netnih.gov this compound is a key precursor for creating such systems. youtube.com

The latent reactivity of the bromo-butyl group is central to this application. Following polymerization, the pendant bromo groups can be converted into a wide array of functional groups through post-polymerization modification. For instance:

pH-Responsiveness: The bromide can be substituted with an amine, which can then be quaternized. The resulting polyelectrolyte will exhibit changes in solubility and conformation in response to pH changes. nih.gov

Thermo-Responsiveness: Copolymers can be synthesized using this compound and a thermo-responsive monomer like N-isopropylacrylamide (NIPAM). The resulting material will exhibit a lower critical solution temperature (LCST), phase separating from a solution above a specific temperature. acs.org

The ability to combine different responsive elements within the same polymer allows for the creation of multi-stimuli responsive systems, which can react to several environmental cues simultaneously or sequentially. researchgate.net

Integration with Cutting-Edge Nanotechnology

The integration of polymers derived from this compound with nanotechnology opens up new avenues for creating advanced functional materials.

Surface Functionalization of Nanoparticles: The "grafting-from" ATRP technique can be used to grow polymer chains directly from the surface of nanoparticles (e.g., silica (B1680970), gold, or quantum dots) that have been pre-functionalized with bromo-initiator sites. acs.orgnih.gov This creates a stable polymer shell that can alter the nanoparticle's solubility, biocompatibility, and functionality.

Self-Assembled Nanostructures: Amphiphilic block copolymers, created using this compound (or a hydrophilic derivative) and a hydrophobic monomer, can self-assemble in solution to form nanostructures like micelles or vesicles. These nanocarriers have significant potential in fields such as drug delivery. nih.gov

Polymer-Metal Nanohybrids: Polymers containing the bromo-butyl functionality can be used as scaffolds to coordinate with metal ions, leading to the in-situ formation of metal nanoparticles within the polymer matrix. These hybrid materials are being explored for their catalytic properties. acs.org

Interdisciplinary Research Opportunities

The versatility of this compound and its derived polymers creates numerous opportunities for interdisciplinary research, bridging polymer chemistry with medicine, electronics, and materials science.

Biomedical Engineering: The ability to create stimuli-responsive and biocompatible polymers is highly relevant for drug delivery systems, where a therapeutic agent can be released in response to specific physiological conditions (e.g., the lower pH of a tumor environment). nih.govnih.govacs.org Functionalized surfaces with polymer brushes can also be used to create antibacterial or non-fouling coatings for medical implants. researchgate.net

Organic Electronics: Polymer brushes grafted onto semiconductor surfaces can be used to precisely control the interface properties in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), potentially enhancing device performance and stability. rsc.org

Advanced Coatings and Adhesives: The ability to tailor surface energy and responsiveness by grafting polymer brushes makes these materials suitable for creating smart coatings that can switch between hydrophobic and hydrophilic states, or adhesives that can be triggered to bond or de-bond on command.

The continued exploration of this functional monomer will undoubtedly lead to the development of novel materials that can address key challenges across a wide range of scientific and technological fields.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 1-(4-bromo-butyl)-4-vinylbenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step alkylation and bromination. A reported method (adapted for analogous brominated aromatics) starts with 4-vinylbenzene derivatives. For example:

Alkylation : React 4-vinylbenzene with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the bromo-butyl chain .

Purification : Use column chromatography (hexane/ethyl acetate) to isolate intermediates.

Bromination : Optimize bromine equivalents and catalysts (e.g., AlCl₃) to avoid over-bromination .

Q. Q2. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer :

- ¹H NMR :

- Vinyl protons : Doublets at δ 5.1–5.3 ppm (J = 10–12 Hz) confirm the trans-configuration .

- Bromo-butyl chain : Multiplet at δ 3.4–3.6 ppm (CH₂Br) and δ 1.6–1.8 ppm (CH₂CH₂Br) .

- ¹³C NMR :

- Quaternary carbons: Aromatic carbons adjacent to Br appear at δ 120–125 ppm, while vinyl carbons are δ 115–120 ppm .

Example Contradiction : Discrepancies in vinyl proton coupling constants (e.g., J = 15.4 Hz in sulfonylation byproducts ) may arise from steric hindrance or solvent effects.

Reactivity in Cross-Coupling Reactions

Q. Q3. How does the bromo-butyl group influence Suzuki-Miyaura cross-coupling efficiency compared to simpler aryl bromides?

Methodological Answer :

- Substrate Design : The bromo-butyl chain introduces steric bulk, reducing coupling rates. Use Pd(PPh₃)₄ with excess K₂CO₃ in THF/water (3:1) at 80°C to enhance reactivity .

- Yield Optimization :

- Control Experiment : Compare with 4-bromotoluene (reference yield: 85%). For this compound, yields drop to 50–60% due to steric effects .

Catalytic Applications in Organic Synthesis

Q. Q4. Can this compound act as a precursor for ionic liquid-supported catalysts?

Methodological Answer : Yes. The bromo-butyl chain facilitates functionalization:

Imidazolium Grafting : React with 1-methylimidazole at 60°C for 24h to form imidazolium bromides .

MOF Immobilization : Anchor the ionic liquid onto UiO-66-NH₂ for heterogeneous catalysis (e.g., oxime synthesis) .

Key Finding : Functionalized MOFs show 20% higher catalytic activity than homogeneous analogs due to improved surface area .

Computational Modeling of Reaction Pathways

Q. Q5. What computational methods validate the electrophilic substitution mechanism in bromination?

Methodological Answer :

- DFT Studies : Use Gaussian 16 with B3LYP/6-31G(d) to model bromination transition states.

- Contradiction Resolution : Experimental yields (50–55%) align with computational predictions but contradict earlier reports of >70% yields for similar substrates. Re-evaluate solvent polarity effects .

Addressing Data Contradictions

Q. Q6. How should researchers resolve discrepancies in reported yields for analogous brominated aromatics?

Methodological Answer :

Systematic Review : Compare reaction parameters (e.g., AlCl₃ vs. FeBr₃ catalysts) across studies .

Control Experiments : Replicate high-yield conditions (e.g., continuous flow reactors ) and validate purity via HPLC.

Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. For example, yields >70% may arise from unaccounted side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.